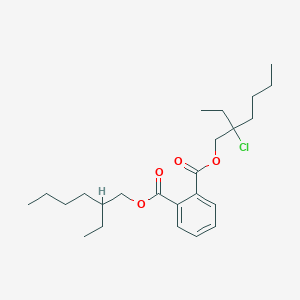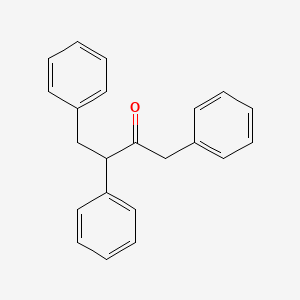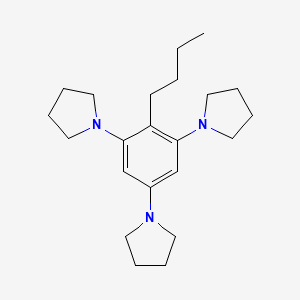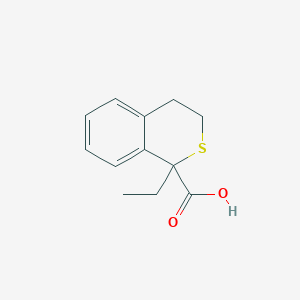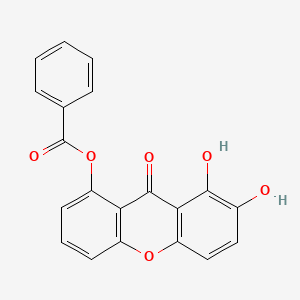
7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate is a chemical compound belonging to the xanthone family Xanthones are oxygen-containing heterocycles known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate typically involves the condensation of salicylic acid or its derivatives with phenol derivatives. This reaction is often facilitated by dehydrating agents such as acetic anhydride or zinc chloride/phosphoryl chloride . The classical Grover, Shah, and Shah reaction is a common method used for synthesizing xanthones .
Industrial Production Methods: Industrial production of xanthone derivatives, including this compound, often employs microwave heating to enhance reaction rates and yields . The use of metal catalysts such as palladium, ruthenium, and copper is also prevalent in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its anti-cancer properties and its ability to modulate various biological pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: Modulates the production of pro-inflammatory cytokines and enhances the activity of anti-inflammatory cytokines.
Anti-cancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
α-Mangostin: Known for its potent antioxidant and anti-inflammatory properties.
γ-Mangostin: Exhibits strong anti-cancer activity.
1,3-Dihydroxy-9H-xanthen-9-one: Another xanthone derivative with significant biological activities.
Uniqueness: 7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate stands out due to its unique combination of hydroxyl and benzoate groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
63515-54-8 |
|---|---|
Fórmula molecular |
C20H12O6 |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
(7,8-dihydroxy-9-oxoxanthen-1-yl) benzoate |
InChI |
InChI=1S/C20H12O6/c21-12-9-10-15-17(18(12)22)19(23)16-13(25-15)7-4-8-14(16)26-20(24)11-5-2-1-3-6-11/h1-10,21-22H |
Clave InChI |
GJFADOSLLIWRCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C(=O)C4=C(O3)C=CC(=C4O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


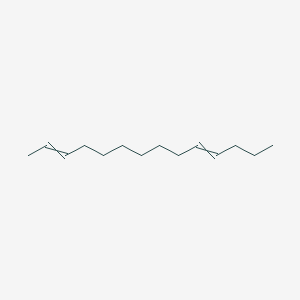
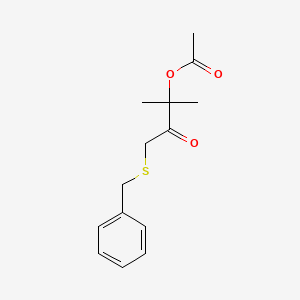
![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
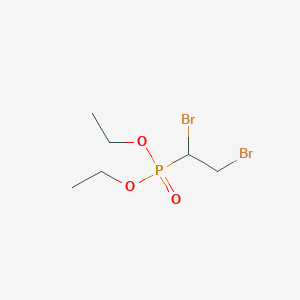
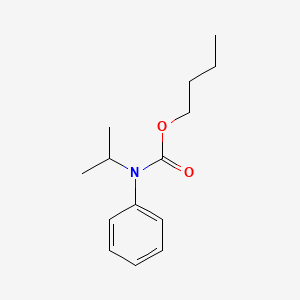
![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)
